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Introduction and Significance

Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C
protease (3Cpro) of human rhinovirus (HRYV). Its application has been successfully repurposed in research
for studying severe Enterovirus 71 (EV71) infections, a major causative agent of hand-foot-and-mouth
disease (HFMD) with potential life-threatening neurological complications [1] [2] [3]. The 3C protease is
essential for viral replication, as it processes the viral polyprotein into mature functional proteins, making it
an attractive antiviral target [4] [3]. The high degree of structural conservation in the active site of 3C
proteases across different picornaviruses allows rupintrivir to act as a broad-spectrum inhibitor [5] [4].
Currently, no direct-acting antivirals are clinically available for severe EV71 infection, positioning
rupintrivir as a promising candidate for therapeutic development [1] [2]. These notes provide a consolidated

guide for researchers to utilize rupintrivir in preclinical studies.

Mechanism of Action

Rupintrivir exerts its antiviral effect through irreversible covalent inhibition of the viral 3C protease.

e Molecular Interaction: The compound is designed as a substrate analog that fits into the protease's
active site. It features a Michael acceptor moiety that forms a permanent covalent bond with the
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catalytic cysteine residue (Cys147) in the protease's active site, thereby permanently inactivating the
enzyme [5] [6].

e Consequence of Inhibition: By inhibiting 3Cpro, rupintrivir prevents the proteolytic cleavage of the
viral polyprotein. This halts the production of functional viral proteins, effectively suppressing viral
replication and the production of infectious viral particles [4] [3].

e Structural Basis for Cross-Reactivity: Crystallographic studies of the EV71 3Cpro/rupintrivir
complex confirm that although the binding mode is similar to that in HRV 3Cpro, structural differences
exist, such as a surface-recessive S2' pocket in EV71 3Cpro. Despite these differences, the key
interactions for high-affinity binding are maintained [4].

The following diagram illustrates the mechanism of action and experimental workflow for evaluating

rupintrivir in an EV71 mouse model:

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2167992/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.660710/full
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196404/
https://www.mdpi.com/1422-0067/25/15/8105
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196404/
https://www.smolecule.com/products/s542073?utm_src=pdf-body
https://www.smolecule.com/products/s542073?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Mechanism of Action

3C Protease
Cleavage

Polyprotein

Blocks

In Vivo Evaluation (Mouse Model)

Infect Suckling Mice
with EV71 (20 MLDso)

MatureProteins

ViralReplication

I
I
I
I
I
I
I
I
I
I
I
I
I
I
I
I
I
I
I
e al
I
I
I
I
I
I
I
I
I
I
|
I
I
I
I
I
I
I
I
I

Click to download full resolution via product page

Administer Rupintrivir
or Vehicle (DMSO)

x

(Monitor Outcomes)

Survival Rate Sl Tissue Analysis

(Limb Paralysis)

Efficacy Data in In Vivo Models

Research demonstrates that rupintrivir is highly effective in protecting mice from lethal EV71 challenge.
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Summary of Key In Vivo Findings

The following table summarizes quantitative efficacy data from a pivotal murine infection model study [1]

[2].

Table 1: Efficacy of Rupintrivir in a Murine Model of Lethal EV71 Infection

Vehicle Control

Parameter Rupintrivir (0.1 mg/k Significance
(DMSO) p ( glkg) g
Survival Rate 38.5% 90.9% p = 0.006
Clinical Score Limb paralysis Profound alleviation of limb Highly significant
observed paralysis and other neurological
symptoms
Viral RNA in High levels Profound suppression Confirmed by gRT-PCR
Tissues detected
VP1 Protein High levels Effectively blocked Confirmed by
Expression detected immunohistochemistry
Histopathology Severe Profoundly alleviated Confirmed by histological
necrotizing analysis
myositis

Additional Efficacy and Resistance Notes

e Broad-Spectrum Activity In Vitro: In cell culture, rupintrivir demonstrated potent activity against
EV71 with an ECso of 14 nM. It also showed activity against other enteroviruses, including
coxsackievirus A16 (CA16) and CA10, albeit at higher, micromolar-range concentrations [2].

o Barrier to Resistance: In vitro serial passage studies of human rhinovirus in the presence of
rupintrivir showed that resistance develops slowly. Emerging variants required multiple mutations in
the 3C protease and exhibited only minimal to moderate (up to sevenfold) reductions in susceptibility,
indicating a high genetic barrier to resistance [5].
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Detailed Experimental Protocols

Murine Model of Lethal EV71 Infection

This protocol is adapted from published studies evaluating rupintrivir against EV71 [1] [2].

4.1.1 Animals and Infection

¢ Animals: Use suckling mice (e.g., ICR strain), 1-2 days old.
¢ Virus Inoculation: Infect mice subcutaneously (s.c.) with a lethal dose of EV71 (e.g., 20 MLDso -
Mouse Lethal Dose 50%).

4.1.2 Drug Formulation and Administration

Drug: Rupintrivir (commercially available, e.g., SC-208317).
Vehicle: Dimethyl sulfoxide (DMSO).
Formulation: Dilute rupintrivir in DMSO to prepare a stock solution. Further dilute in PBS or saline
for injection to the final working concentration (e.g., 0.1 mg/kg).
Dosing Regimen:
o Route: Intraperitoneal (i.p.) injection.
o Schedule: Administer the first dose 1 hour post-infection. Continue with daily administration for
the duration of the experiment (e.g., 12 days post-inoculation).

o Control Group: Administer an equal volume of vehicle (DMSO diluted in PBS/saline) to the
control group.

4.1.3 Efficacy Endpoint Assessment

¢ Survival Monitoring: Monitor mice at least twice daily for 12-14 days. Record survival rates and
calculate mean survival time.

¢ Clinical Scoring: Observe and score mice daily for clinical signs of disease using a standardized
scale. Key observations should include:

0: Healthy.

1: Lethargy and reduced mobility.

2: Limb weakness.

3: Single-limb paralysis.

4: Multiple-limb paralysis or death.

e Sample Collection: Euthanize moribund mice and a subset of treated/control mice at defined

o

[¢]

[¢]

[e]

[e]

endpoints (e.g., day 5-6 post-infection). Collect target tissues (e.g., limb muscle, spinal cord, brain).
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¢ Histopathological Analysis: Fix tissues in formalin, embed in paraffin, section, and stain with
Hematoxylin and Eosin (H&E). Score for pathology such as myositis, inflammation, and necrosis.

¢ Immunohistochemistry (IHC): Stain tissue sections with an antibody against EV71 VP1 protein to
detect viral antigen presence and distribution.

¢ Viral Load Quantification: Homogenize tissue samples. Extract total RNA and perform quantitative
RT-PCR (gRT-PCR) targeting a conserved region of the EV71 genome (e.g., VP1 gene) to quantify
viral RNA copies.

Protocol for 3C Protease Inhibition Assay

This in vitro protocol is used to confirm the direct inhibitory activity of rupintrivir and can be a precursor to

in vivo studies [7] [8].

4.2.1 Protease Activity Assay

e Recombinant Protein: Purify recombinant EV71 3C protease.
e Substrate: Use a fluorogenic peptide substrate (e.g., Dabcyl-EALFQGPPKFE-Edans). The 3C
protease cleaves between GIn and Gly (Q/G), releasing a fluorescent signal.
¢ Reaction Buffer: Typically 30 mM Tris-HCI, pH 7.4.
e Procedure:
o Pre-incubate the recombinant 3Cpro with varying concentrations of rupintrivir (e.g., 0-100 uM)
for 15-30 minutes.
o Initiate the reaction by adding the substrate.
o Monitor the fluorescence intensity in real-time using a plate reader (excitation ~360 nm,
emission ~460 nm) for 30-60 minutes.
o Data Analysis: Calculate the rate of reaction (velocity) for each inhibitor concentration. Determine the
ICso value (concentration causing 50% inhibition) using non-linear regression analysis.

Research Applications and Notes

e Primary Application: The most validated application is in the treatment of severe EV71 infection in
preclinical murine models, demonstrating significant improvement in survival and reduction in
pathology [1] [2].

e Combination Therapy: While not directly tested with rupintrivir, recent studies highlight the
potential of consecutive alternating administration (CAA) of antivirals with different mechanisms to
combat enterovirus infections and reduce the risk of resistance [9]. This presents a viable future
research direction for rupintrivir.
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e Tool Compound in Synthetic Biology: Beyond antiviral research, the HRV protease/rupintrivir
system has been engineered into a molecular switch (iCROP) to control protein activity in mammalian
cells and mice, showcasing its utility in basic research and synthetic biology [10].

e Critical Considerations:

o Formulation: The use of DMSO as a vehicle requires careful handling and appropriate controls
to rule out solvent toxicity.

o Dosing: The low effective dose (0.1 mg/kg) is promising from a clinical translation standpoint
but requires meticulous preparation and accuracy.

o Clinical Status: Despite promising preclinical results and a known safety profile from earlier
clinical trials for rhinitis, rupintrivir itself is not an approved drug, and its further clinical
development for enteroviruses was terminated [5] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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